2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione
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Description
2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione is a useful research compound. Its molecular formula is C13H10N4O2 and its molecular weight is 254.249. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolo[3,4-c]pyridine derivatives, a class of compounds to which this molecule belongs, have been studied for their broad spectrum of pharmacological properties . They have been found to interact with various targets in the nervous and immune systems .
Mode of Action
Related pyrrolo[3,4-c]pyridine derivatives have been studied for their analgesic and sedative effects
Biochemical Pathways
Related pyrrolo[3,4-c]pyridine derivatives have been found to exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities . These activities suggest that these compounds may affect a variety of biochemical pathways, including those involved in glucose metabolism, immune response, viral replication, and cell proliferation .
Pharmacokinetics
A related compound, 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1h-pyrrolo[3,4-c]pyridine-1,3-dione, was evaluated in an in vivo pharmacokinetic study . Mouse PK studies showed low plasma exposure and high clearance compared to good metabolic stability in liver microsomes . This suggests that similar compounds may have comparable ADME properties, although further studies would be needed to confirm this for 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione.
Result of Action
Related pyrrolo[3,4-c]pyridine derivatives have been found to exhibit a variety of biological activities, including analgesic and sedative effects . These effects suggest that these compounds may modulate neuronal signaling and immune responses at the molecular and cellular levels .
Biological Activity
The compound 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione is a derivative of pyrrolo[3,4-c]pyridine, which has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure
The molecular formula of this compound can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit a range of biological activities, including anticancer, analgesic, and anti-inflammatory properties. The following sections detail specific activities and relevant studies.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound possess significant anticancer properties:
- Mechanism of Action : The compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro studies have shown IC50 values for FGFR inhibition ranging from 7 to 712 nM across different receptor types .
- Cell Proliferation Inhibition : For example, a related compound exhibited potent inhibition of breast cancer cell line proliferation (4T1 cells), leading to apoptosis and reduced migration and invasion capabilities .
Analgesic Activity
The analgesic potential of pyrrolo[3,4-c]pyridine derivatives has been explored through various preclinical models:
- Pain Models : In the "hot plate" and "writhing" tests, certain derivatives displayed superior analgesic effects compared to aspirin, with some compounds showing efficacy comparable to morphine .
- Dosage and Efficacy : Notably, compounds were found to significantly inhibit locomotor activity while prolonging the duration of thiopental-induced sleep in mice .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have also been evaluated:
- Nitric Oxide Production : Some derivatives effectively inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting potential for treating inflammatory conditions .
Case Studies and Research Findings
Properties
IUPAC Name |
2-[(pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-12-9-4-6-14-7-10(9)13(19)17(12)8-16-11-3-1-2-5-15-11/h1-7H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIMUIKQMVZARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCN2C(=O)C3=C(C2=O)C=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.